N1-(2-methoxybenzyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide
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Overview
Description
N1-(2-methoxybenzyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides These compounds are characterized by the presence of an oxalamide functional group, which consists of two amide groups connected by an oxalyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-methoxybenzyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:
Formation of the Methoxybenzyl Intermediate: The methoxybenzyl group can be introduced through a nucleophilic substitution reaction using 2-methoxybenzyl chloride and an appropriate nucleophile.
Synthesis of the Methylindolinyl Intermediate: The indolinyl group can be synthesized through a series of reactions, including cyclization and methylation of an indole precursor.
Coupling of Intermediates: The methoxybenzyl and methylindolinyl intermediates are then coupled with an oxalyl chloride derivative to form the oxalamide backbone.
Introduction of the Morpholinoethyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N1-(2-methoxybenzyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving oxalamide derivatives.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N1-(2-methoxybenzyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide would depend on its specific interactions with molecular targets. These could include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound interacts with.
Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes affected by the compound.
Comparison with Similar Compounds
Similar Compounds
N1-(2-methoxybenzyl)-N2-(2-(1-methylindolin-5-yl)-2-piperidinoethyl)oxalamide: Similar structure but with a piperidinoethyl group instead of a morpholinoethyl group.
N1-(2-methoxybenzyl)-N2-(2-(1-methylindolin-5-yl)-2-pyrrolidinoethyl)oxalamide: Similar structure but with a pyrrolidinoethyl group instead of a morpholinoethyl group.
Uniqueness
N1-(2-methoxybenzyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide is unique due to the presence of the morpholinoethyl group, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O4/c1-28-10-9-19-15-18(7-8-21(19)28)22(29-11-13-33-14-12-29)17-27-25(31)24(30)26-16-20-5-3-4-6-23(20)32-2/h3-8,15,22H,9-14,16-17H2,1-2H3,(H,26,30)(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHOHPMUUZVHZJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC=CC=C3OC)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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